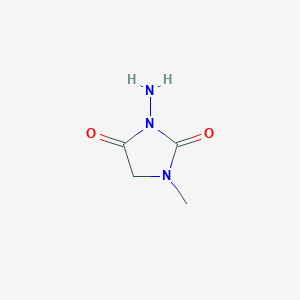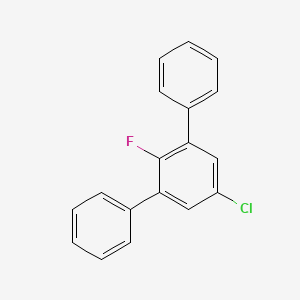![molecular formula C48H42BNO2 B13696829 4-[1-Naphthyl[4-(1,2,2-triphenylvinyl)phenyl]amino]phenylboronic Acid Pinacol Ester](/img/structure/B13696829.png)
4-[1-Naphthyl[4-(1,2,2-triphenylvinyl)phenyl]amino]phenylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature to denote a substance that is not available or not applicable in a given context
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” involves a multi-step process that begins with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction between precursor A and reagent B under controlled temperature and pressure.
Step 2: Purification of the intermediate product using techniques such as distillation or chromatography.
Step 3: Final reaction with reagent C to yield the compound “N/A”.
Industrial Production Methods
In an industrial setting, the production of “N/A” is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Using advanced control systems to monitor and adjust reaction parameters in real-time.
Product Isolation: Employing techniques like crystallization or extraction to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “N/A” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts like palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N/A-oxide.
Reduction: Production of N/A-hydride.
Substitution: Generation of substituted N/A derivatives.
Scientific Research Applications
The compound “N/A” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and as an additive in manufacturing processes.
Mechanism of Action
The mechanism by which “N/A” exerts its effects involves interaction with specific molecular targets and pathways. For example:
Molecular Targets: Binding to enzymes or receptors to modulate their activity.
Pathways Involved: Activation or inhibition of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Compound X: Shares similar structural features but differs in its reactivity and applications.
Compound Y: Exhibits comparable biological activity but has distinct pharmacokinetic properties.
Compound Z: Used in similar industrial processes but has different environmental and safety profiles.
Uniqueness of “N/A”
The uniqueness of “N/A” lies in its specific combination of properties, such as its reactivity, stability, and versatility in various applications. This makes it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C48H42BNO2 |
|---|---|
Molecular Weight |
675.7 g/mol |
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-[4-(1,2,2-triphenylethenyl)phenyl]naphthalen-1-amine |
InChI |
InChI=1S/C48H42BNO2/c1-47(2)48(3,4)52-49(51-47)40-29-33-42(34-30-40)50(44-26-16-24-35-17-14-15-25-43(35)44)41-31-27-39(28-32-41)46(38-22-12-7-13-23-38)45(36-18-8-5-9-19-36)37-20-10-6-11-21-37/h5-34H,1-4H3 |
InChI Key |
HEUPYFPODPVZAA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


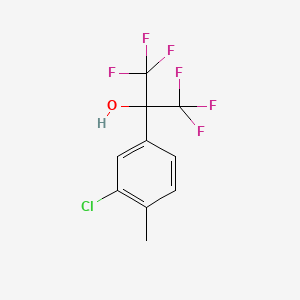

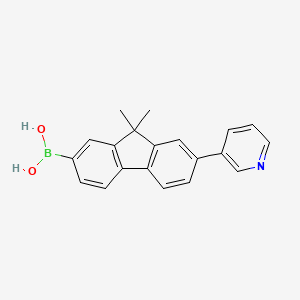
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
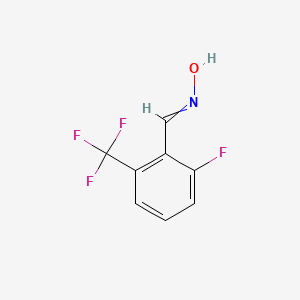
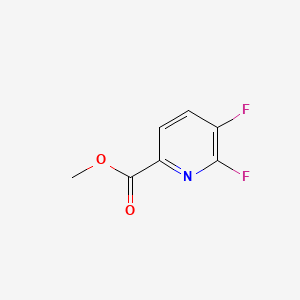
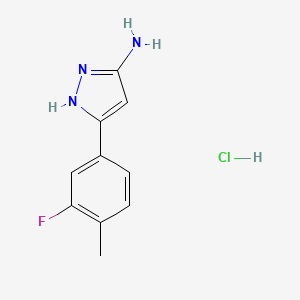
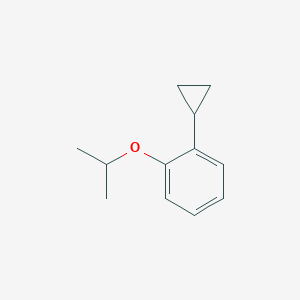

![2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13696799.png)
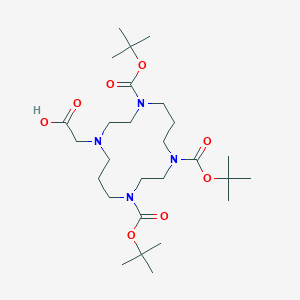
![6-Methoxy-4-methylbenzo[d][1,3]dioxole](/img/structure/B13696805.png)
